4-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)butan-2-one
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Overview
Description
4-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)butan-2-one, also known as zingerone, is a phenolic compound found in ginger. It is known for its sweet, spicy aroma and is a key component in the flavor profile of ginger. Zingerone is formed from gingerol during the cooking or heating of ginger .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zingerone can be synthesized by condensing acetone with anisaldehyde to yield anisylidene acetone, followed by hydrogenation in the presence of a palladium catalyst . Another method involves the catalytic condensation of methyl vinyl ketone with phenol, followed by methylation .
Industrial Production Methods
Industrial production of zingerone typically involves the extraction from ginger, where gingerol is converted to zingerone through heating. This method is preferred due to the natural abundance of ginger and the relatively simple extraction process .
Chemical Reactions Analysis
Types of Reactions
Zingerone undergoes various chemical reactions, including:
Oxidation: Zingerone can be oxidized to form vanillin and other related compounds.
Reduction: Reduction of zingerone can yield 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol.
Substitution: Zingerone can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Vanillin and related aldehydes.
Reduction: 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol.
Substitution: Halogenated derivatives and other substituted phenolic compounds.
Scientific Research Applications
Zingerone has a wide range of applications in scientific research:
Chemistry: Used as a flavoring agent and a precursor in the synthesis of other compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-diabetic properties.
Industry: Used in the food and cosmetic industries for its flavor and fragrance properties.
Mechanism of Action
Zingerone exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Vanillin: Similar structure but lacks the butanone side chain.
Gingerol: Precursor to zingerone, with a similar structure but different functional groups.
Capsaicin: Similar phenolic structure but with a longer aliphatic chain.
Uniqueness
Zingerone is unique due to its combination of phenolic and ketone functional groups, which contribute to its distinctive flavor and biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
61152-59-8 |
---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-hydroxy-4-(4-hydroxy-3-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C11H14O4/c1-7(12)5-10(14)8-3-4-9(13)11(6-8)15-2/h3-4,6,10,13-14H,5H2,1-2H3 |
InChI Key |
KJSXBSGVNXDECP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC(=C(C=C1)O)OC)O |
Origin of Product |
United States |
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